N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride
Description
N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C₇H₁₅N·HCl. It is a hydrochloride salt form of N,1,2,2-tetramethylcyclopropan-1-amine. This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)5-7(6,3)8-4;/h8H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMGEADWZQLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)NC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Diazoacetate Alkylation
The foundational step in synthesizing N,1,2,2-tetramethylcyclopropan-1-amine hydrochloride involves constructing the tetramethylcyclopropane backbone. A scalable approach, detailed in CN118652168A, employs ethyl or methyl diazoacetate with tetramethylethylene under catalytic conditions. Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate or copper sulfate catalyzes the [2+1] cycloaddition, yielding 2,2,3,3-tetramethylcyclopropanecarboxylic acid esters (e.g., ethyl or methyl esters).
Representative Procedure :
- Reagents : Tetramethylethylene (1.4 mol), ethyl diazoacetate (0.7 mol), sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (0.014 mol).
- Conditions : Reflux in dichloroethane at 68–72°C for 1 hour.
- Yield : 24.3–89.4% (dependent on catalyst and solvent).
- Characterization : $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) δ 1.10–1.20 (s, 12H, cyclopropane-CH$$ _3 $$), 4.16–4.20 (m, 2H, ester -OCH$$ _2 $$).
This method prioritizes catalyst selection, with copper sulfate in acetonitrile enhancing yield (89.4%) compared to borate catalysts in dichloroethane (24.3%). The steric bulk of tetramethylethylene necessitates prolonged reaction times but ensures regioselective cyclopropane formation.
Hydrolysis of Cyclopropanecarboxylic Acid Esters
The ester intermediates are hydrolyzed to 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a critical precursor for amine synthesis. CN118652168A describes alkaline hydrolysis using sodium hydroxide in methanol, catalyzed by tetrabutylammonium bromide:
Procedure :
- Reagents : Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (0.5 mol), NaOH (30% solution), tetrabutylammonium bromide (0.05 mol).
- Conditions : 40–45°C for 5 hours.
- Yield : 90.2% after acidification (pH 1.5–2.5).
- Characterization : $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) δ 11.5 (s, 1H, -COOH), 1.20–1.46 (s, 13H, cyclopropane-CH$$ _3 $$).
This step achieves near-quantitative conversion, with the phase-transfer catalyst accelerating saponification. The carboxylic acid is isolated via precipitation, ensuring high purity (GC: 99.7%).
Curtius Degradation to Primary Amine
The carboxylic acid is converted to the primary amine via Curtius degradation, as demonstrated in PMC3170198 for analogous cyclopropane derivatives. This involves acyl azide formation, thermal rearrangement to isocyanate, and hydrolysis to amine:
Synthetic Pathway :
- Acyl Azide Formation : Treat 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
- Thermal Rearrangement : Heat to 80–100°C to form tert-butyl isocyanate intermediate.
- Hydrolysis : Acidic hydrolysis (HCl/Et$$ _2 $$O) yields the primary amine hydrochloride.
Optimized Conditions :
- Yield : 76% for tert-butyl carbamate intermediate; 87% for final hydrochloride salt.
- Characterization : $$ ^1 \text{H NMR} $$ (300 MHz, D$$ _2 $$O) δ 1.30–0.08 (m, 9H, cyclopropane-CH$$ _3 $$).
This method avoids hazardous intermediates by employing in situ azide formation and ensures scalability up to 425 mmol.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Diazoacetate Alkylation | Cyclopropanation, ester hydrolysis | 24–89% | Scalable, regioselective | Moderate yields with borate catalysts |
| Curtius Degradation | Acyl azide, isocyanate hydrolysis | 76–87% | High-purity amine, no chromatography | Hazardous azide intermediates |
| Hofmann Rearrangement | Amide formation, bromination | 15–20% | Avoids diazo compounds | Low yield, cumbersome purification |
Spectroscopic Characterization
Critical $$ ^1 \text{H NMR} $$ signals for N,1,2,2-tetramethylcyclopropan-1-amine hydrochloride include:
- Cyclopropane protons : δ 0.08–1.46 (m, AA'BB' coupling).
- Methyl groups : δ 1.10–1.20 (s, 12H).
- Ammonium proton : Broad signal at δ 8.5–10.0 (exchanges with D$$ _2 $$O).
FT-IR spectra show N-H stretches at 3200–2800 cm$$ ^{-1 $$ and C-N vibrations at 1250–1150 cm$$ ^{-1 $$.
Industrial-Scale Considerations
The diazoacetate alkylation/Curtius degradation sequence is preferred for large-scale synthesis due to:
Scientific Research Applications
Organic Synthesis
N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. It can be utilized in:
- Cyclopropanation Reactions : The compound can act as a precursor in cyclopropanation processes, facilitating the creation of cyclopropane derivatives from olefins .
- Synthesis of Specialty Chemicals : It is employed in the production of specialty chemicals that require specific structural features for desired reactivity.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Interaction with Biomolecules : The compound is being investigated for its ability to interact with various biomolecules, which could lead to insights into its pharmacological properties.
- Drug Development : Its structure may provide a scaffold for the development of new therapeutic agents targeting specific biological pathways.
Medicinal Chemistry
The compound's potential therapeutic properties are under exploration:
- Precursor for Drug Development : this compound may be used as a precursor in synthesizing new drugs aimed at treating various conditions due to its ability to modulate biological pathways.
- Investigating Antinociceptive Properties : Similar compounds have shown promise in pain modulation studies, suggesting that derivatives of this compound could also exhibit antinociceptive effects .
Industrial Applications
In industrial settings, this compound finds utility in:
- Synthesis of Cationic Polymers : It can be used in the production of cationic polymers that have applications in various fields including materials science and biotechnology.
- Production of Personal Care Products : The compound may serve as an ingredient in formulations for personal care products due to its chemical properties .
Case Studies and Research Findings
Several studies highlight the applications and implications of this compound:
Mechanism of Action
The mechanism of action of N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopropane, 1,1,2,2-tetramethyl-
- 1,1,2,2-Tetramethylcyclopropane
Comparison: N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride is unique due to the presence of the amine group and its hydrochloride salt form, which imparts different solubility and reactivity compared to other similar cyclopropane derivatives. The amine group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.
Biological Activity
N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique cyclopropane structure allows it to interact with various biological targets, making it a candidate for therapeutic development.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The cyclopropane ring structure enables it to fit into specific binding sites, potentially inhibiting or activating various biological pathways. This interaction can lead to modifications in biomolecular structures and functions, which are crucial for its therapeutic effects.
Applications in Research
This compound has several notable applications:
- Organic Synthesis : It serves as a building block in the synthesis of more complex molecules.
- Biological Investigations : Researchers are exploring its interactions with biomolecules to elucidate its biological activity.
- Therapeutic Potential : The compound is being studied for its potential use in drug development due to its unique structural properties.
- Industrial Use : It is utilized in the synthesis of specialty chemicals and materials.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary table that encapsulates key findings from recent research:
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
-
Anticonvulsant Activity :
- In a study evaluating anticonvulsant properties using the maximal electroshock (MES) test in mice, the compound exhibited significant anticonvulsant effects with minimal neurotoxicity. The most active analogs were identified based on their pharmacological profiles and structure-activity relationships .
- Pharmacokinetics :
- Receptor Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
